molecular formula C18H24O2 B14640252 Ethyl (1-phenylcyclooct-4-en-1-yl)acetate CAS No. 51953-83-4

Ethyl (1-phenylcyclooct-4-en-1-yl)acetate

Cat. No.: B14640252
CAS No.: 51953-83-4
M. Wt: 272.4 g/mol
InChI Key: FLQRWSROTUZXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a phenyl group attached to a cyclooctene ring, which is further connected to an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be achieved through a multi-step process involving the formation of the cyclooctene ring, followed by the introduction of the phenyl group and the esterification with ethyl acetate. One common method involves the Diels-Alder reaction to form the cyclooctene ring, followed by Friedel-Crafts alkylation to introduce the phenyl group. The final step involves esterification using ethyl acetate in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Comparison with Similar Compounds

Ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be compared with other esters and cyclic compounds:

The uniqueness of this compound lies in its combination of a phenyl group, a cyclooctene ring, and an ester moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

51953-83-4

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 2-(1-phenylcyclooct-4-en-1-yl)acetate

InChI

InChI=1S/C18H24O2/c1-2-20-17(19)15-18(16-11-7-6-8-12-16)13-9-4-3-5-10-14-18/h3-4,6-8,11-12H,2,5,9-10,13-15H2,1H3

InChI Key

FLQRWSROTUZXIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC=CCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.